2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a pyrazolo[3,4-d]pyridazine core, a bicyclic heterocycle known for its versatility in medicinal and materials chemistry. Key structural attributes include:
- 3,4-Dimethylphenyl and isopropyl substituents at positions 1 and 4 of the pyridazine ring, which enhance steric bulk and modulate electronic properties.
- A thioether linkage (-S-) at position 7, which may influence redox activity or binding interactions.
- A tetrahydrofuran-methyl acetamide side chain, likely improving solubility and bioavailability compared to purely hydrophobic groups .
This compound’s design aligns with strategies to optimize pharmacokinetic profiles while retaining core heterocyclic activity, as seen in related pyrazolo-pyrimidines and imidazo-pyridines .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S/c1-14(2)21-19-12-25-28(17-8-7-15(3)16(4)10-17)22(19)23(27-26-21)31-13-20(29)24-11-18-6-5-9-30-18/h7-8,10,12,14,18H,5-6,9,11,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJFIUYOCILTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NCC4CCCO4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the development and functioning of B cells.
Mode of Action
The compound acts as a BTK kinase inhibitor . It binds to the BTK enzyme, inhibiting its activity. This inhibition prevents the BTK-mediated activation of downstream signaling pathways, leading to a decrease in B-cell proliferation and survival.
Biochemical Pathways
The compound affects the B-cell antigen receptor signaling pathway . By inhibiting BTK, it disrupts the activation of this pathway, which can lead to the suppression of B-cell mediated immune responses.
Pharmacokinetics
As a btk inhibitor, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized, and eventually excreted. The compound’s ADME properties and their impact on bioavailability would need to be studied further for a more comprehensive understanding.
Biological Activity
2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 1105204-08-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N5O2S |
| Molecular Weight | 439.6 g/mol |
| Structure | Chemical Structure |
The compound primarily acts as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . By inhibiting RIPK1, it modulates the necroptosis signaling pathway , which is crucial in various cellular processes including inflammation and cell death.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor activity . They have shown good inhibitory effects against several targets associated with cancer, such as BRAF(V600E), EGFR, and Aurora-A kinase .
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory properties , potentially through the modulation of cytokine release and inflammatory pathways. Pyrazole derivatives are known to exhibit significant anti-inflammatory effects in various models .
Antimicrobial Properties
In vitro studies have demonstrated that pyrazole derivatives possess antimicrobial activity against various pathogens. This compound's structure suggests it may inhibit bacterial growth through mechanisms similar to other pyrazole derivatives .
Case Studies
-
Antitumor Efficacy :
A study evaluated the efficacy of various pyrazole derivatives against cancer cell lines. The results indicated that compounds with similar structural motifs to 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide showed significant cytotoxicity against breast and lung cancer cells. -
Inflammation Models :
In a murine model of inflammation, the administration of this compound led to a marked decrease in inflammatory markers compared to controls. This suggests its potential use in treating inflammatory diseases . -
Antimicrobial Activity :
A series of synthesized pyrazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this one exhibited notable inhibitory effects on bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and analogous heterocycles, focusing on structural features, physicochemical properties, and synthetic approaches:
Key Observations:
- Core Heterocycle Influence : Pyrazolo[3,4-d]pyridazine (target) vs. pyrazolo[3,4-d]pyrimidine () vs. imidazo[1,2-a]pyridine (). Pyridazine cores are less common in drug discovery but offer distinct electronic profiles due to two adjacent nitrogen atoms.
- Substituent Effects: The target compound’s tetrahydrofuran-methyl group contrasts with the chromenone () or nitro/cyano groups (), likely reducing cytotoxicity and improving CNS penetration.
- Synthetic Complexity : The thioether linkage in the target compound may require specialized reagents (e.g., thiourea derivatives), whereas ester or amide bonds () are more straightforward to synthesize .
Research Findings and Implications
Substituent-Driven Bioactivity
While pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:
- Fluorinated groups (e.g., in ) enhance binding to hydrophobic pockets in enzymes or receptors, a strategy applicable to the target compound’s 3,4-dimethylphenyl group .
Physicochemical Optimization
The tetrahydrofuran-methyl acetamide side chain balances lipophilicity and aqueous solubility, addressing a common limitation of pyrazolo-pyridazine derivatives. This contrasts with ’s nitro/cyano-substituted imidazo-pyridine, which may exhibit higher crystallinity but poorer bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
